

# Experimental protocol for using (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

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## Compound of Interest

**Compound Name:** (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

**CAS No.:** 16934-77-3

**Cat. No.:** B173375

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Technical Application Note: Experimental Protocols for **(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine**

## Executive Summary & Compound Profile

This guide details the experimental handling and application of **(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine** (CAS: 2216-54-8 for the generic isomer class; specific stereoisomer requires validation).[1] Distinct from the more common (-)-menthylamine (1R,2S,5R), this specific (1R,2R,5R) isomer—often referred to in the context of the isomenthylamine or neoisomenthylamine series—offers a unique steric environment for chiral induction.

Its primary utility lies in optical resolution of racemic acids via diastereomeric salt formation and as a chiral auxiliary in asymmetric synthesis (e.g., Ugi reactions, Schiff base formation). Furthermore, as an amine analog of menthol, it serves as a probe for TRPM8 (Transient Receptor Potential Melastatin 8) ion channel research.[1]

## Table 1: Physicochemical Profile[1][2]

Property	Specification	Notes
IUPAC Name	(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine	C2 epimer of standard (-)-menthylamine.[1]
Molecular Formula	C <sub>10</sub> H <sub>21</sub> N	Primary amine.[1]
Molecular Weight	155.28 g/mol	
Physical State	Colorless Liquid / Low-melting Solid	Hygroscopic; absorbs CO <sub>2</sub> from air.[1]
Basicity	Weakly Basic	Reacts exothermically with strong acids.[1]
Solubility	Soluble in EtOH, MeOH, Et <sub>2</sub> O, CHCl <sub>3</sub>	Limited solubility in water.
Storage	2–8°C, under Argon/Nitrogen	Prevent carbamate formation (reaction with CO <sub>2</sub> ).[1]

## Pre-Experimental Validation (Self-Validating Systems)

Before initiating complex protocols, the purity and stereochemical integrity of the amine must be verified. Impurities (e.g., other menthyl isomers) can drastically lower enantiomeric excess (ee) yields.[1]

Validation Protocol:

- Visual Inspection: Ensure no white precipitate (carbamate salts) is present.[1]
- Specific Rotation ( ): Measure in Ethanol ( ). Compare against Certificate of Analysis (CoA). Significant deviation indicates isomerization or contamination.[1]
- H-NMR Check: Verify the C1-H signal. The coupling constant (

) of the proton alpha to the amine group is diagnostic for axial/equatorial positioning, distinguishing the (1R,2R,5R) isomer from the (1R,2S,5R) analog [1][4].

## Application A: Optical Resolution of Racemic Acids

The most robust application of (1R,2R,5R)-menthylamine is the resolution of racemic carboxylic acids (e.g., (±)-Mandelic acid, Ibuprofen) via diastereomeric salt crystallization.[1]

### Mechanism

The two resulting diastereomeric salts possess different lattice energies and solubilities, allowing separation by fractional crystallization.[1][2]

### Detailed Protocol

Materials:

- Racemic Acid (10 mmol)[1]
- **(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine** (10 mmol)[1]
- Solvent: Methanol (HPLC Grade) or Ethanol/Water (9:1)[1]

Step-by-Step Methodology:

- Dissolution:
  - Dissolve 10 mmol of the racemic acid in minimal boiling methanol (approx. 20–30 mL).
  - Expert Insight: If the acid is sparingly soluble, add the amine before heating, as the salt is often more soluble than the free acid.
- Amine Addition:
  - Add 10 mmol (1.0 eq) of (1R,2R,5R)-menthylamine dropwise to the hot solution.
  - Note: Use of 0.5 eq (Pope-Peachey method) is a valid alternative if one enantiomer is desired and the other remains in solution, but 1.0 eq is standard for initial screening [1].[1]
- Crystallization (The Critical Step):

- Allow the solution to cool to room temperature slowly (over 2–4 hours). Rapid cooling traps impurities.[1]
- If no crystals form, scratch the glass or add a seed crystal of the pure salt (if available).
- Refrigerate at 4°C for 12 hours to maximize yield.
- Filtration & Washing:
  - Filter the crystals (Diastereomer A) via vacuum filtration.
  - Wash with a small volume of ice-cold solvent.[1][3]
  - Save the filtrate! It contains the enriched Diastereomer B.
- Recrystallization (Enrichment):
  - Dissolve the wet cake in boiling solvent and recrystallize. Repeat until the melting point is constant (Self-Validation).
- Hydrolysis (Recovery):
  - Suspend the purified salt in water/DCM (1:1).
  - Add 1M HCl until pH < 2 (Amine goes to aqueous layer as ammonium salt; Acid goes to Organic layer).[1]
  - Separate layers.[1] Extract aqueous layer with DCM.[1]
  - Dry organic layer (MgSO<sub>4</sub>) and evaporate to obtain Resolved Acid.[1]
- Amine Recovery:
  - Basify the aqueous layer (pH > 10) with NaOH.[1]
  - Extract with Ether/DCM to recover the expensive (1R,2R,5R)-menthylamine for reuse.[1]

## Application B: Synthesis of Chiral Schiff Bases (Ligands)

(1R,2R,5R)-menthylamine condenses with aldehydes to form chiral imines (Schiff bases), which are precursors for chiral reduction catalysts or tridentate ligands [3].[\[1\]](#)

### Detailed Protocol

Materials:

- Aldehyde (e.g., Salicylaldehyde, 2-Pyridinecarboxaldehyde) (1.0 eq)[\[1\]](#)
- (1R,2R,5R)-menthylamine (1.0 eq)[\[1\]](#)
- Solvent: Toluene or Ethanol[\[1\]](#)
- Dehydrating Agent: Anhydrous MgSO<sub>4</sub> or Molecular Sieves (3Å)[\[1\]](#)

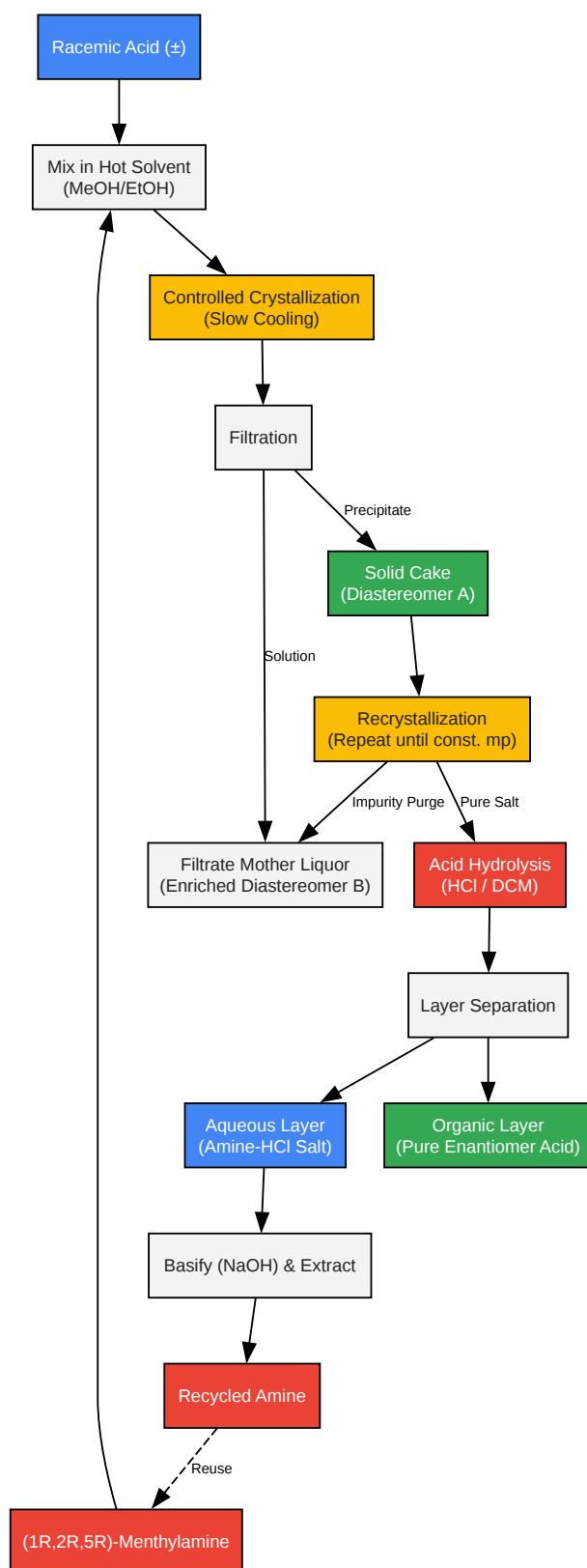
Methodology:

- Reaction Setup:
  - In a round-bottom flask, mix the aldehyde and amine in Ethanol (0.5 M concentration).
  - Add 2.0 eq of Anhydrous MgSO<sub>4</sub> to drive the equilibrium forward by sequestering water.
  - Alternative: For sterically hindered substrates, use Toluene under reflux with a Dean-Stark trap.[\[1\]](#)
- Reaction Monitoring:
  - Stir at room temperature (or reflux) for 4–12 hours.
  - TLC Monitoring: Disappearance of aldehyde spot; appearance of a less polar imine spot.
- Work-up:
  - Filter off the desiccant.

- Evaporate solvent under reduced pressure.[1]
- Purification:
  - Recrystallize from Ethanol/Hexane.[1]
  - Warning: Do not use silica column chromatography unless neutralized (Triethylamine), as silica is acidic and can hydrolyze the imine back to the aldehyde/amine.

## Workflow Visualization

The following diagram illustrates the logic flow for the Optical Resolution process, emphasizing the recycling loops that make this economically viable.



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Figure 1: Operational workflow for the optical resolution of racemic acids using (1R,2R,5R)-menthylamine, highlighting the critical crystallization and recovery steps.

## Biological Context: TRPM8 Agonism[1]

While primarily a chemical tool, (1R,2R,5R)-menthylamine is structurally homologous to (-)-menthol, the canonical agonist of the TRPM8 channel (the body's primary cold sensor).[1]

- Experimental Note: In electrophysiological assays (Patch-clamp), menthylamines often show reduced potency compared to menthol but improved solubility and different wash-out kinetics.[1]
- Application: It is used to study the structure-activity relationship (SAR) of the TRPM8 ligand-binding pocket, specifically how the hydrogen-bonding capability of the amine (vs. hydroxyl) affects channel gating [5].

## References

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## Sources

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